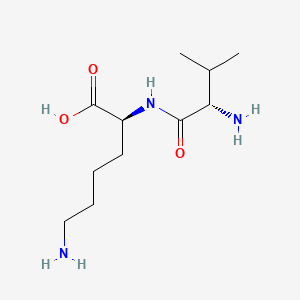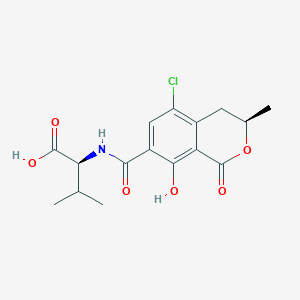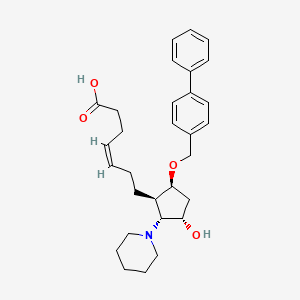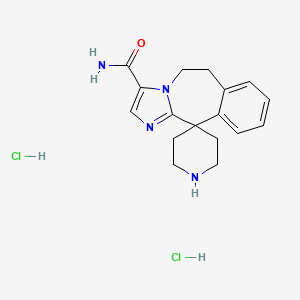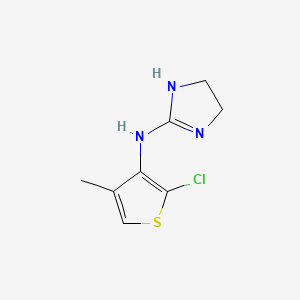
チアミデン
概要
説明
チアミジジンは、クロニジンと類似の薬理作用で知られるイミダゾリン化合物です。 主に中枢作用性のα2アドレナリン受容体作動薬として使用され、α1アドレナリン受容体に対する作用はそれほど強くありません 。 チアミジジンは、サンドラレンなどのさまざまな商品名で販売されており、本態性高血圧の治療に使用されています .
2. 製法
チアミジジンの合成には、いくつかの重要なステップが含まれます。
チオ尿素とヨウ化メチルの反応: この反応により、対応するS-メチル類似体が生成されます。
エチレンジアミンとの加熱: その後、S-メチル類似体をエチレンジアミンと加熱して、チアミジジンの合成を完了します.
工業的な製造方法では、通常、同様の合成経路が採用され、医薬品としての使用に適した化合物の純度と効力が保証されます。
科学的研究の応用
チアミジジンは、いくつかの科学研究において応用されています。
化学: α2アドレナリン受容体作動薬に関する研究では、参照化合物として使用されます。
生物学: チアミジジンの研究は、α2アドレナリン受容体活性化の生理的および薬理学的効果を理解するのに役立ちます。
医学: チアミジジンは、高血圧やその他の心臓血管疾患の治療における潜在的な効果について研究されています。
作用機序
チアミジジンは、主にα2アドレナリン受容体の活性化によって効果を発揮します。この活性化は、交感神経活動の低下につながり、血圧と心拍数の低下をもたらします。 この化合物には、α1アドレナリン受容体に対するわずかな効果もあり、全体的な薬理プロファイルに貢献しています .
生化学分析
Biochemical Properties
Tiamenidine acts as an α2 adrenergic receptor agonist with an IC50 value of 9.1 nM . It also acts as an α1-adrenergic receptor agonist to a far lesser extent (IC50 = 4.85 μM) . These interactions with adrenergic receptors are key to Tiamenidine’s role in biochemical reactions.
Cellular Effects
Tiamenidine’s interaction with adrenergic receptors has significant effects on various types of cells and cellular processes. For instance, in hypertensive volunteers, Tiamenidine, like clonidine, significantly increased sinus node recovery time and lowered cardiac output . This indicates that Tiamenidine can influence cell function, including impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
Tiamenidine exerts its effects at the molecular level primarily through its interactions with adrenergic receptors. As an agonist of α2 and α1 adrenergic receptors, Tiamenidine can bind to these receptors, leading to changes in gene expression and potentially influencing enzyme inhibition or activation .
準備方法
The synthesis of Tiamenidine involves several key steps:
Reaction of Thiourea with Methyl Iodide: This reaction produces the corresponding S-methyl analogue.
Heating with Ethylenediamine: The S-methyl analogue is then heated with ethylenediamine to complete the synthesis of Tiamenidine.
Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and efficacy for pharmaceutical use.
化学反応の分析
チアミジジンは、さまざまな化学反応を起こします。その中には、以下のようなものがあります。
酸化: この反応により、化合物内の官能基が変化し、薬理作用に影響を与える可能性があります。
還元: 還元反応は、化合物の構造を変更し、効力と安全性に影響を与えます。
置換: 置換反応で使用される一般的な試薬には、ハロゲンやその他の求核剤などがあり、チアミジジンのさまざまな類似体の形成につながります。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
類似化合物との比較
チアミジジンは、クロニジンなどの他のα2アドレナリン受容体作動薬に似ています。
クロニジン: 両方の化合物は同様の薬理作用を共有していますが、チアミジジンの化学構造はわずかに異なります。
チアミジジンは、その特定の化学構造とα2およびα1アドレナリン受容体の両方に対するバランスのとれた作用により、高血圧の治療において貴重な化合物です .
特性
IUPAC Name |
N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8/h4H,2-3H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWILQHZFWRYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC2=NCCN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51274-83-0 (mono-hydrochloride) | |
| Record name | Tiamenidine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80185349 | |
| Record name | Tiamenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31428-61-2 | |
| Record name | Tiamenidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31428-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiamenidine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiamenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIAMENIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195V08O55G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



